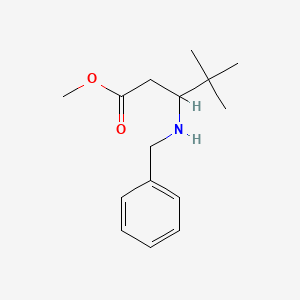
Methyl 3-(benzylamino)-4,4-dimethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(benzylamino)-4,4-dimethylpentanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzylamino group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzylamino)-4,4-dimethylpentanoate typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, to form the methyl ester . Another approach involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which has been shown to be an efficient reagent for the esterification of amino acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzylamino)-4,4-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
Methyl 3-(benzylamino)-4,4-dimethylpentanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(benzylamino)-4,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar benzylamino group but different backbone structure.
Methyl benzoate: An ester with a similar methyl ester group but different aromatic structure.
Uniqueness
Methyl 3-(benzylamino)-4,4-dimethylpentanoate is unique due to its specific combination of a benzylamino group and a pentanoate backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
methyl 3-(benzylamino)-4,4-dimethylpentanoate |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)13(10-14(17)18-4)16-11-12-8-6-5-7-9-12/h5-9,13,16H,10-11H2,1-4H3 |
InChI Key |
PFUBIIRREYZSFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC(=O)OC)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















